N-(3,4-dimethoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-13-4-6-16-15(10-13)20-21(25-16)22(28)26(12-23-20)9-8-19(27)24-14-5-7-17(29-2)18(11-14)30-3/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEOVZHRIUBRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, they can inhibit enzymes, interact with receptors, or interfere with cellular processes. The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities. These can include pathways involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Biological Activity
N-(3,4-dimethoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of both indole and pyrimidine moieties, suggest a diverse range of pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 406.44 g/mol. The compound features a dimethoxyphenyl group linked to a pyrimidoindole core through a propanamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 406.44 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-(8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl)propanamide |
| CAS Number | 1105212-19-8 |
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been shown to interact with kinases and phosphatases.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the dimethoxy group enhances its ability to scavenge free radicals and reduce oxidative stress.
Biological Activity
Recent studies have highlighted the compound's potential in various therapeutic areas:
Anticancer Activity
The compound exhibits significant cytotoxicity against several cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation in colon cancer and leukemia models. For example:
- IC50 Values : The compound showed an IC50 value of approximately 12 µM against MDA-MB-231 triple-negative breast cancer cells.
Anti-inflammatory Effects
Research suggests that this compound can reduce inflammation markers in vitro and in vivo. It may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Colon Cancer Cells : A study evaluated the cytotoxic effects of the compound on HCT116 colon cancer cells. Results indicated that treatment with the compound led to significant apoptosis characterized by caspase activation and DNA fragmentation.
- Leukemia Models : In xenograft models using acute leukemia cell lines, administration of the compound resulted in reduced tumor growth compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
